6-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid
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Overview
Description
6-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid typically involves the protection of the amino group of 4-methylhexanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Substitution: The amino group can participate in nucleophilic substitution reactions once the Boc group is removed.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol
Substitution: Various nucleophiles can react with the free amino group after deprotection.
Major Products
The major products formed from these reactions include the free amine derivative of 4-methylhexanoic acid and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid is used in several scientific research applications:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals where protection of the amino group is necessary during synthesis.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions at the amino group without interference from other functional groups .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy (Cbz) Protected Amino Acids: These compounds use the Cbz group for protection, which is stable under both acidic and basic conditions but requires catalytic hydrogenation for removal.
Fmoc Protected Amino Acids: The Fmoc group is another protecting group used in peptide synthesis, which is removed under basic conditions.
Uniqueness
6-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid is unique due to the ease of removal of the Boc group under mild acidic conditions, making it highly suitable for applications where mild deprotection is necessary .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-9(5-6-10(14)15)7-8-13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
JKNYEVQYXOGHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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